Product packaging for Benzo[d][1,2,3]thiadiazol-5-ylmethanol(Cat. No.:CAS No. 615568-10-0)

Benzo[d][1,2,3]thiadiazol-5-ylmethanol

Cat. No.: B1321484
CAS No.: 615568-10-0
M. Wt: 166.2 g/mol
InChI Key: VCEGXPUFHUAMCE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Benzo[d]thiadiazol-5-ylmethanol is systematically identified through multiple nomenclature systems that reflect its complex heterocyclic structure. The International Union of Pure and Applied Chemistry designation for this compound is 1,2,3-benzothiadiazol-5-ylmethanol, which precisely describes the positioning of the hydroxymethyl group at the 5-position of the benzothiadiazole ring system. The compound's molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as C1=CC2=C(C=C1CO)N=NS2, which provides a linear representation of its atomic connectivity.

The systematic naming convention follows established principles for heterocyclic compounds, where the benzothiadiazole core is designated using the benzo[d]thiadiazole framework. This nomenclature specifically indicates the fusion pattern of the benzene ring with the 1,2,3-thiadiazole moiety, where the sulfur atom occupies position 1, and the two nitrogen atoms are located at positions 2 and 3 respectively. The hydroxymethyl substituent at position 5 is denoted by the "-5-ylmethanol" suffix, indicating the presence of a CH2OH group attached to the carbon atom at the 5-position of the ring system.

Property Value
Chemical Abstracts Service Number 615568-10-0
Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
International Union of Pure and Applied Chemistry Name 1,2,3-benzothiadiazol-5-ylmethanol
International Chemical Identifier InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2
International Chemical Identifier Key VCEGXPUFHUAMCE-UHFFFAOYSA-N

Historical Context and Development

The development of benzo[d]thiadiazol-5-ylmethanol emerges from the broader historical evolution of benzothiadiazole chemistry, which has its roots in nineteenth-century heterocyclic research. The parent 1,2,3-benzothiadiazole system was first synthesized through pioneering work involving the diazotization of 2-aminothiophenol derivatives, establishing fundamental synthetic pathways that would later be adapted for more complex substituted derivatives. The specific development of hydroxymethyl-substituted benzothiadiazoles represents a more recent advancement in this field, driven by the need for functionalized heterocyclic building blocks in modern organic synthesis.

The synthetic approaches leading to benzo[d]thiadiazol-5-ylmethanol have evolved significantly from the classical methods used for simple benzothiadiazole preparation. While the parent benzothiadiazole can be readily prepared through the diazotization reaction of 2-aminothiophenol with sodium nitrite, the introduction of hydroxymethyl functionality requires more sophisticated synthetic strategies. The compound's emergence as a research target reflects the growing interest in functionalized heterocycles that can serve as versatile intermediates for complex molecule construction.

Historical synthetic methodologies for related benzothiadiazole compounds have included the Hurd-Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride, and various cycloaddition approaches. These foundational methods have provided the conceptual framework for developing more selective synthetic routes to specific substituted derivatives like benzo[d]thiadiazol-5-ylmethanol. The compound's development timeline also reflects advances in analytical techniques that have enabled precise structural characterization and purity assessment of complex heterocyclic molecules.

Significance in Heterocyclic Chemistry

Benzo[d]thiadiazol-5-ylmethanol occupies a distinctive position within heterocyclic chemistry due to its unique combination of structural features that confer specific chemical reactivity patterns. The presence of the 1,2,3-thiadiazole ring system introduces significant electronic properties that distinguish it from other heterocyclic frameworks, particularly in terms of aromaticity and electron distribution. The benzothiadiazole core functions as a 10-electron aromatic system, similar to naphthalene, where the sulfur atom contributes its lone pair to the ring current according to Hückel's rule.

The hydroxymethyl functional group at the 5-position provides a reactive site for further chemical transformations, making this compound particularly valuable as a synthetic intermediate. The electron-withdrawing nature of the benzothiadiazole system influences the reactivity of the hydroxymethyl group, potentially altering its typical chemical behavior compared to simple benzylic alcohols. This electronic modulation creates opportunities for selective chemical reactions that might not be achievable with other hydroxymethyl-bearing aromatic compounds.

The compound's significance extends to its potential role in developing novel materials with specific electronic properties. Benzothiadiazole derivatives have demonstrated utility in the construction of conjugated polymers and organic electronic materials, where the heterocyclic core can influence charge transport and optical properties. The hydroxymethyl functionality in benzo[d]thiadiazol-5-ylmethanol provides additional opportunities for polymer incorporation through various coupling reactions or functional group transformations.

Structural Feature Chemical Significance
1,2,3-Thiadiazole Ring 10-electron aromatic system with unique electronic properties
Benzene Fusion Extended conjugation and enhanced stability
Hydroxymethyl Group Reactive site for further functionalization
Overall Framework Platform for complex molecule construction

Research Objectives and Scope

Current research objectives surrounding benzo[d]thiadiazol-5-ylmethanol encompass multiple areas of chemical investigation, reflecting the compound's versatility as both a synthetic target and a building block for more complex structures. Primary research directions include the development of efficient synthetic methodologies for the compound's preparation, exploration of its reactivity patterns under various chemical conditions, and investigation of its potential applications in materials science and pharmaceutical chemistry.

Synthetic methodology development represents a critical research objective, as current preparation methods may not provide optimal yields or selectivity for this specific substitution pattern. Research efforts focus on identifying reaction conditions that can selectively introduce the hydroxymethyl group at the 5-position while maintaining the integrity of the benzothiadiazole core. These investigations often involve exploring alternative starting materials, novel reagent combinations, and innovative reaction pathways that can improve upon existing synthetic approaches.

The scope of research also extends to understanding the compound's chemical behavior under various reaction conditions, including its susceptibility to oxidation, reduction, and substitution reactions. Such studies are essential for establishing the compound's utility as a synthetic intermediate and for predicting its behavior in complex synthetic sequences. Particular attention is given to reactions that can selectively modify the hydroxymethyl group while preserving the heterocyclic framework, as these transformations are crucial for accessing diverse molecular architectures.

Research Area Primary Objectives
Synthetic Methodology Development of efficient preparation routes
Reactivity Studies Understanding chemical behavior and selectivity
Materials Applications Investigation of electronic and optical properties
Pharmaceutical Potential Exploration of biological activity and drug development

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2OS B1321484 Benzo[d][1,2,3]thiadiazol-5-ylmethanol CAS No. 615568-10-0

Properties

IUPAC Name

1,2,3-benzothiadiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEGXPUFHUAMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619192
Record name (1,2,3-Benzothiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615568-10-0
Record name (1,2,3-Benzothiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,2,3]thiadiazol-5-ylmethanol typically involves the reaction of 5-hydroxybenzo[d][1,2,3]thiadiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxyl group to the formaldehyde, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Common industrial practices may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Benzo[d][1,2,3]thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds containing the thiadiazole moiety exhibit promising antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

Anticancer Activity
The anticancer potential of benzo[d][1,2,3]thiadiazole derivatives is noteworthy. Studies have demonstrated that these compounds can interact with drug targets due to their unique electronic properties, which include low-lying C-S σ* or C-N σ* orbitals. This interaction is crucial for drug-target engagement . Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, revealing significant anticancer activity .

Antiviral and Antiparasitic Effects
Recent investigations have also highlighted the antiviral and antiparasitic activities of benzo[d][1,2,3]thiadiazole derivatives. These compounds have been shown to inhibit viral replication and exhibit activity against protozoan parasites. Their mechanism of action often involves interference with the biochemical pathways essential for pathogen survival .

Synthetic Utility

Benzo[d][1,2,3]thiadiazol-5-ylmethanol serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:

  • Aromatic Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions to form new derivatives with enhanced biological properties .
  • Cross-Coupling Reactions: It has been successfully employed in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of more complex heterocyclic compounds .
  • Multi-component Reactions: The compound can participate in multi-component synthetic strategies that yield diverse thiadiazole derivatives with potential therapeutic applications .

Optoelectronic Applications

Benzo[d][1,2,3]thiadiazole derivatives are being explored for their optoelectronic properties. Their strong electron-withdrawing characteristics and good photochemical stability make them suitable candidates for use in organic photovoltaics and light-emitting diodes (LEDs). The incorporation of these compounds into polymer matrices has been shown to enhance the performance of electronic devices due to improved charge transport properties .

Case Study 1: Antimicrobial Activity

A series of benzo[d][1,2,3]thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain halogenated derivatives exhibited MIC values comparable to standard antibiotics, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

In a study evaluating the cytotoxic effects of various benzo[d][1,2,3]thiadiazole derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells), several compounds demonstrated significant inhibition of cell proliferation at low concentrations. Structure-activity relationship studies suggested that specific substitutions on the thiadiazole ring enhance anticancer efficacy .

Mechanism of Action

The mechanism of action of Benzo[d][1,2,3]thiadiazol-5-ylmethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Electronic and Structural Comparison

Compound Core Structure Substituent Electron Affinity (eV) Stability in Excited State Key Applications
Benzo[d][1,2,3]thiadiazol-5-ylmethanol 1,2,3-Thiadiazole -CH2OH 3.8–4.2 (estimated) High Organic electronics, drug delivery
Benzo[c][1,2,5]thiadiazole 1,2,5-Thiadiazole -H 3.5–3.7 Moderate Pharmaceuticals
2-Arylbenzothiazole Benzothiazole -Aryl 2.9–3.4 Low Anticancer agents
Benzo[d]isothiazol-5-ylmethanol Isothiazole -CH2OH 2.5–3.0 Moderate Antimicrobials

Key Research Findings

Electron-Deficient Core: The 1,2,3-thiadiazole ring in this compound provides superior electron-withdrawing capacity compared to benzothiazoles or isothiazoles, enabling its use in electron-transport layers of OLEDs .

Hydroxymethyl Reactivity: The -CH2OH group facilitates derivatization (e.g., esterification, glycosylation), enhancing its versatility in drug design compared to non-hydroxylated analogs .

Stability vs. Bioactivity : While 1,2,3-thiadiazoles are more stable than 1,2,5-isomers, their bioactivity is often lower than benzimidazoles, necessitating structural optimization for therapeutic use .

Biological Activity

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a heterocyclic compound with significant biological activity. Its structure, characterized by a benzene ring fused to a thiadiazole ring with a methanol group at the fifth position, allows it to interact with various biological targets. This article explores its biological activities, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

  • Molecular Formula : C7H6N2OS
  • Molecular Weight : 154.20 g/mol
  • Chemical Structure : The compound consists of a thiadiazole core that is known for its diverse biological properties.

This compound exhibits several modes of action that contribute to its biological effects:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Activity : It disrupts microbial cell membranes, leading to cell death. This property has been observed against various bacterial and fungal strains.
  • Anticancer Properties : Research indicates that benzo[d][1,2,3]thiadiazol derivatives can induce apoptosis in cancer cells. The compound's ability to interfere with cellular signaling pathways is under investigation.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial effects:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Studies have shown that benzo[d][1,2,3]thiadiazol derivatives can induce apoptosis in various cancer cell lines. For instance:

  • In vitro tests revealed that certain derivatives exhibited cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

  • Nematicidal Activity Study :
    • A study synthesized novel derivatives containing benzo[d][1,2,3]thiadiazole and evaluated their nematicidal activity against Meloidogyne incognita. Compounds A2 and A3 showed inhibition rates of 50.4% and 53.1% at a concentration of 1.0 mg/L respectively .
  • Anticancer Research :
    • A series of benzo[d][1,2,3]thiadiazole derivatives were tested for their anticancer properties. Results indicated that specific substitutions on the thiadiazole ring enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells.

Applications in Agriculture

Due to its ability to enhance plant immunity and act as a nematicide, this compound is being explored as a potential agricultural agent:

  • Plant Activator : It induces systemic acquired resistance in plants.
  • Nematicide : Effective against root-knot nematodes, offering an eco-friendly alternative to synthetic pesticides.

Q & A

Q. Basic Research Focus

  • 1H NMR : Identify characteristic peaks for the methanol group (-CH2OH) at δ ~4.5–5.0 ppm and aromatic protons in the benzo[d]thiadiazole ring (δ ~7.0–8.5 ppm). Compare with reference spectra of structurally similar compounds .
  • IR spectroscopy : Confirm hydroxyl (-OH) stretching vibrations at ~3200–3600 cm⁻¹ and C-S/C-N bonds in the thiadiazole ring at ~600–800 cm⁻¹ .
  • Mass spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the molecular formula .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Inhalation exposure : Immediately move to fresh air and administer artificial respiration if breathing is impaired. Consult a physician and provide the compound’s Safety Data Sheet (SDS) .
  • General precautions : Use fume hoods, gloves, and protective eyewear. Store in a cool, dry environment away from incompatible reagents .

How can researchers optimize the antimicrobial activity of this compound derivatives?

Q. Advanced Research Focus

  • Structure-activity relationship (SAR) : Modify substituents on the thiadiazole ring (e.g., halogens, alkyl groups) to enhance interactions with microbial targets. For example, chlorophenyl derivatives in related compounds showed MIC values as low as 1 µg/mL .
  • Bioassay design : Use standardized microbial strains (e.g., Staphylococcus aureus, Escherichia coli) and broth microdilution methods to determine MICs. Cross-validate results with disk diffusion assays .

How can contradictory data in biological activity studies be resolved?

Q. Advanced Research Focus

  • Reproducibility checks : Ensure consistent experimental conditions (e.g., solvent purity, microbial inoculum size). Discrepancies in MIC values (e.g., Entry 3d vs. 4a in Table 2 ) may arise from strain-specific resistance or assay variability.
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends. Re-evaluate synthetic routes to confirm compound integrity .

What methodologies are used to assess this compound’s potential as an enzyme inhibitor?

Q. Advanced Research Focus

  • Kinetic assays : Measure inhibition constants (Ki) via spectrophotometric methods. For acetylcholinesterase (AChE) inhibition, adapt protocols from thiadiazole-dioxole derivatives using Ellman’s reagent .
  • Molecular docking : Model interactions between the compound and active sites (e.g., AChE’s catalytic triad). Validate with in vitro assays to correlate binding affinity with inhibitory potency .

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